4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid
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Overview
Description
4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound with a pyran ring structure It is characterized by the presence of a fluorine atom at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, starting from mucic acid, sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate can be prepared in a one-pot synthesis with a yield of about 74%. This intermediate can then be transformed into the acid and subsequently into ethyl ester derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, alcohols, and carboxylate esters. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-pyran-6-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 2-oxo-2H-pyran-5-carboxylate: A methyl ester derivative with distinct properties and uses.
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Contains additional methyl groups, affecting its chemical behavior.
Uniqueness
4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and potential applications. This fluorine substitution enhances the compound’s stability and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
279689-05-3 |
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Molecular Formula |
C6H3FO4 |
Molecular Weight |
158.08 g/mol |
IUPAC Name |
4-fluoro-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C6H3FO4/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H,9,10) |
InChI Key |
TVDHCTBVVVIUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)F |
Origin of Product |
United States |
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